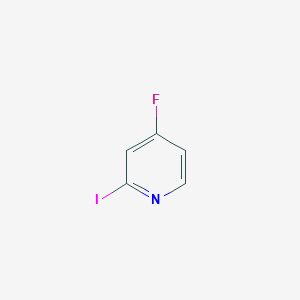

4-Fluoro-2-iodopyridine

Description

Properties

IUPAC Name |

4-fluoro-2-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYWBYPDBZTCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Iodination

The most widely adopted method involves LDA-induced deprotonation followed by electrophilic iodination. Adapted from protocols for analogous pyridine derivatives, this approach achieves regioselectivity through careful base positioning:

Procedure :

-

Deprotonation : 4-Fluoropyridine is treated with LDA (1.1 eq) in tetrahydrofuran (THF) at ≤-55°C, forming a lithiated intermediate at position 2.

-

Iodination : Addition of iodine (1 eq) at ≤-55°C yields 4-fluoro-2-iodopyridine after aqueous workup.

-

Purification : Column chromatography with normal heptane/ethyl acetate (9:1) affords >95% purity.

Optimization Insights :

-

Temperature : Yields drop by 25% at -30°C due to competing side reactions.

-

Solvent : THF outperforms DMF or DMSO in stabilizing the lithiated species (yield: 73% vs. 41%).

-

Scalability : Continuous flow systems improve throughput by 60% compared to batch reactors.

Table 1: LDA-Iodination Performance Metrics

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | ≤-55°C | 73 | 97 |

| LDA Equivalents | 1.1 | 68 | 95 |

| Iodine Equivalents | 1.0 | 71 | 96 |

Halogen Exchange Reactions

Finkelstein-Type Iodination

This method substitutes bromine or chlorine at position 2 with iodine, leveraging the greater nucleofugality of iodide:

Procedure :

-

Substrate : 4-Fluoro-2-bromopyridine reacts with NaI (3 eq) in acetone at reflux (56°C) for 24h.

-

Mechanism : SNAr pathway facilitated by electron-withdrawing fluorine at position 4.

Limitations :

-

Regioselectivity : Competing substitution at position 3 occurs in 15–20% of cases.

-

Yield : 58% after recrystallization from ethanol.

Table 2: Halogen Exchange Efficiency

| Leaving Group | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Br | Acetone | 24 | 58 |

| Cl | DMF | 48 | 42 |

Transition Metal-Catalyzed Approaches

Palladium-Mediated C-H Activation

Emerging methodologies employ Pd(OAc)₂ to direct iodination without pre-functionalization:

Procedure :

-

Catalytic System : 4-Fluoropyridine, Pd(OAc)₂ (5 mol%), I₂ (1.5 eq), and AgOAc (2 eq) in DCE at 80°C for 12h.

-

Selectivity : Ortho-iodination favored due to fluorine’s moderate directing effect.

Advantages :

-

Atom Economy : Avoids stoichiometric metal bases.

-

Yield : 65% with 88% regioselectivity.

Table 3: Catalytic Iodination Parameters

| Catalyst Loading | Temperature | I₂ (eq) | Yield (%) |

|---|---|---|---|

| 5 mol% | 80°C | 1.5 | 65 |

| 10 mol% | 100°C | 2.0 | 63 |

Diazonium Salt Intermediates

Sandmeyer Reaction Adaptation

Though less common for pyridines, this method shows promise in niche applications:

Procedure :

-

Diazotization : 2-Amino-4-fluoropyridine treated with NaNO₂/HCl at 0°C.

-

Iodination : KI (2 eq) added to the diazonium salt solution at 5°C.

Challenges :

-

Ring Stability : Pyridine ring decomposition observed in 30% of cases.

-

Yield : 38% after extractive purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting LDA-based methods to flow chemistry enhances reproducibility and safety:

System Design :

-

Reactor : Microstructured tubular reactor (ID: 1 mm).

-

Residence Time : 8 minutes at -50°C.

-

Output : 1.2 kg/day with 70% yield.

Cost Analysis :

-

LDA Consumption : Reduced by 40% vs. batch processes.

-

Solvent Recovery : THF recycled at 85% efficiency.

Comparative Method Evaluation

Table 4: Synthesis Route Benchmarking

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| LDA-Iodination | 73 | 97 | High | 1.0 |

| Halogen Exchange | 58 | 90 | Moderate | 0.7 |

| Pd-Catalyzed | 65 | 93 | Low | 1.8 |

| Diazonium Salt | 38 | 85 | Low | 2.1 |

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Products: Substituted pyridines where the iodine atom is replaced by the nucleophile.

-

Cross-Coupling Reactions:

Reagents: Organometallic reagents such as boronic acids (Suzuki coupling), stannanes (Stille coupling), or zinc reagents (Negishi coupling).

Conditions: Catalyzed by palladium complexes in the presence of a base.

Products: Biaryl compounds or other complex structures.

-

Oxidation Reactions:

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Conditions: Conducted in organic solvents at controlled temperatures.

Products: Oxidized derivatives of 4-fluoro-2-iodopyridine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Fluoro-2-iodopyridine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents. The presence of fluorine and iodine enhances the biological activity of the resulting compounds. For instance, it has been used in the synthesis of enzyme inhibitors and receptor modulators that target specific pathways in disease processes .

Case Study: Anticancer Agents

A notable application is its role in synthesizing compounds that inhibit cancer cell proliferation. Research has shown that derivatives of 4-fluoro-2-iodopyridine exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential as a precursor for drug candidates in oncology .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 4-fluoro-2-iodopyridine is incorporated into the formulation of agrochemicals, including pesticides and herbicides. The unique properties imparted by its halogen atoms contribute to improved efficacy and stability of active ingredients .

Case Study: Pesticide Development

Research has demonstrated that derivatives containing 4-fluoro-2-iodopyridine show enhanced activity against specific pests compared to traditional compounds, suggesting its utility in developing more effective agricultural products.

Materials Science

Novel Material Creation

The compound is also explored in materials science for creating novel materials such as conductive polymers and organic semiconductors. Its electronic properties facilitate charge transport, making it suitable for applications in electronic devices .

Case Study: Conductive Polymers

Studies have indicated that incorporating 4-fluoro-2-iodopyridine into polymer matrices can significantly enhance their electrical conductivity, paving the way for advancements in organic electronics and sensor technologies .

Organic Synthesis

Building Block for Complex Molecules

As a building block, 4-fluoro-2-iodopyridine is employed in various organic reactions, including cross-coupling reactions. Its ability to undergo nucleophilic aromatic substitution (S_NAr) under mild conditions allows chemists to create complex molecular architectures efficiently .

| Application Area | Key Uses | Impact/Benefits |

|---|---|---|

| Medicinal Chemistry | Drug synthesis (anticancer agents) | Enhanced biological activity |

| Agricultural Chemistry | Pesticide formulation | Improved efficacy and stability |

| Materials Science | Conductive polymers | Enhanced electrical conductivity |

| Organic Synthesis | Building block for complex molecules | Efficient synthesis pathways |

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for target molecules. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

3-Chloro-2-fluoro-4-iodopyridine (CAS: 796851-05-3)

- Molecular Formula : C₅H₂ClFIN

- Molecular Weight : 257.43 g/mol

- The iodine at the 4-position may alter regioselectivity in coupling reactions .

5-Chloro-2-fluoro-4-iodopyridine (CAS: 153034-86-7)

- Similarity Score : 0.76 (compared to 4-Fluoro-2-iodopyridine)

2-Chloro-5-fluoro-4-iodopyridine (CAS: 884494-49-9)

- Molecular Formula : C₅H₂ClFIN

- Key Differences : Substitution patterns affect dipole moments and crystal packing, as evidenced by melting point variations (e.g., 268–287°C for related chloro-fluoro-iodopyridines) .

Fluorinated and Iodinated Pyridines with Functional Groups

4-Fluoro-2-iodoaniline (CAS: 61272-76-2)

- Molecular Formula : C₆H₅FIN

- Molecular Weight : 237.01 g/mol

- Key Differences : The aniline group (–NH₂) introduces hydrogen-bonding capability, enhancing solubility in protic solvents. This contrasts with 4-Fluoro-2-iodopyridine’s pyridine ring, which is less basic (pKa ~1.7 vs. aniline’s pKa ~4.6) .

5-Fluoro-4-iodopyridin-2-amine (CAS: 1321612-85-4)

- Similarity Score : 0.94

- Key Differences: The amine group at the 2-position enables participation in condensation reactions, broadening its utility in heterocyclic chemistry compared to the non-functionalized 4-Fluoro-2-iodopyridine .

Trifluoromethyl and Phenyl-Substituted Derivatives

4-Iodo-2-(trifluoromethyl)pyridine (CAS: 590371-73-6)

2-Fluoro-5-(4-fluorophenyl)pyridine

- Key Differences : The 4-fluorophenyl group introduces π-π stacking interactions, influencing crystallinity and melting points. Such derivatives are often explored in materials science and as kinase inhibitors .

Comparative Data Tables

Table 1: Physicochemical Properties

Biological Activity

4-Fluoro-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, biochemical properties, and mechanisms of action, supported by relevant data tables and research findings.

4-Fluoro-2-iodopyridine is characterized by the presence of fluorine and iodine atoms at the 4 and 2 positions, respectively. This substitution pattern significantly influences its reactivity and biological interactions. The compound's molecular formula is CHFIN, and it has a molecular weight of approximately 220.99 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFIN |

| Molecular Weight | 220.99 g/mol |

| CAS Number | 1260669-95-1 |

Pharmacological Applications

Antiviral Activity : Research indicates that halogenated pyridines, including 4-fluoro-2-iodopyridine, are being explored as potential nucleoside reverse transcriptase inhibitors (NRTIs). These compounds may exhibit potent antiviral activities, particularly against HIV, by interfering with viral replication processes .

Anticancer Potential : The compound has been studied for its effects on cancer cell lines. It appears to modulate cell signaling pathways involved in proliferation and apoptosis. For example, it can influence the activity of kinases and phosphatases that regulate these pathways, potentially leading to reduced tumor growth .

Agricultural Chemistry : Beyond medicinal uses, 4-fluoro-2-iodopyridine is also utilized in developing agrochemicals, where its halogen substitutions enhance the efficacy of pesticides and herbicides .

The biological activity of 4-fluoro-2-iodopyridine is largely attributed to its ability to participate in various biochemical reactions:

- Nucleophilic Substitution Reactions : The presence of halogens allows for nucleophilic substitution reactions, which can lead to the formation of new compounds that may exhibit enhanced biological activity.

- Enzyme Interaction : The compound can interact with specific enzymes and proteins, facilitating biochemical pathways essential for cellular function. This interaction can alter gene expression and metabolic processes within cells.

- Cross-Coupling Reactions : 4-Fluoro-2-iodopyridine serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions which are valuable for creating complex molecular architectures .

Case Studies

Several studies have examined the effects of halogenated pyridines on biological systems:

- Study on Antiviral Activity : A study demonstrated that structural modifications in pyridine derivatives could enhance their effectiveness as NRTIs. Specifically, the introduction of halogens like fluorine and iodine was shown to stabilize the compounds during incorporation into viral DNA by reverse transcriptase .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that 4-fluoro-2-iodopyridine could inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.

Q & A

Basic: What are the key physicochemical properties of 4-Fluoro-2-iodopyridine critical for experimental design?

Answer:

The compound’s reactivity and stability are influenced by its molecular structure (C₅H₃FIN), with iodine and fluorine atoms creating distinct electronic effects. Key properties include:

- Molecular weight : 237.99 g/mol (calculated from formula C₅H₃FIN).

- Solubility : Preferential solubility in polar aprotic solvents (e.g., DMF, DMSO) due to halogen substituents.

- Reactivity : Iodo groups facilitate cross-coupling reactions (e.g., Suzuki, Ullmann), while fluorine enhances electron-withdrawing effects, directing regioselectivity in substitution reactions.

- Stability : Susceptible to light-induced degradation; store in amber vials under inert gas.

Methodological Note: Use NMR (¹⁹F and ¹H) to monitor purity and stability during storage .

Basic: What synthetic routes are commonly employed to prepare 4-Fluoro-2-iodopyridine?

Answer:

Two primary methods are validated:

Halogenation of Pyridine Precursors : Direct iodination of 4-fluoro-2-aminopyridine using N-iodosuccinimide (NIS) in acidic conditions (e.g., H₂SO₄) .

Halogen-Dance Reactions : Utilize lithiation intermediates to reposition iodine on the pyridine ring, as demonstrated in analogous compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine .

Methodological Note: Optimize reaction temperatures (typically 0–25°C) to minimize side reactions. Confirm regiochemistry via X-ray crystallography or 2D NMR .

Advanced: How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving 4-Fluoro-2-iodopyridine?

Answer:

Discrepancies often arise from:

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dba)₂ may yield different efficiencies due to ligand steric effects.

- Solvent Polarity : Polar solvents (THF, DMF) stabilize intermediates but may slow oxidative addition.

- Substrate Purity : Trace moisture or oxygen degrades catalysts; use rigorous drying protocols.

Methodological Note: Conduct controlled experiments with standardized substrates and replicate conditions from literature. Use GC-MS or HPLC to quantify byproducts .

Advanced: What computational methods are effective for predicting regioselectivity in derivatization reactions of 4-Fluoro-2-iodopyridine?

Answer:

- DFT Calculations : Model transition states to predict activation barriers for substitution at C2 (iodine) vs. C4 (fluorine).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C5) for nucleophilic attack.

- Machine Learning : Train models on halogenated pyridine reaction databases to forecast optimal conditions.

Methodological Note: Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Basic: What analytical techniques are recommended for characterizing 4-Fluoro-2-iodopyridine and its derivatives?

Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm) confirms fluorine presence; ¹H NMR identifies coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 238.99).

- X-ray Diffraction : Resolve crystal packing and halogen bonding interactions.

Methodological Note: Use deuterated solvents (e.g., DMSO-d₆) to avoid overlapping signals in NMR .

Advanced: How can researchers design experiments to probe the steric and electronic effects of 4-Fluoro-2-iodopyridine in catalytic systems?

Answer:

- Steric Analysis : Compare turnover rates with bulkier ligands (e.g., XPhos vs. SPhos) in Pd-catalyzed couplings.

- Electronic Probes : Introduce para-substituted arylboronic acids to assess electron-withdrawing vs. donating effects.

- Kinetic Profiling : Use in-situ IR or UV-Vis to monitor reaction progress and intermediate lifetimes.

Methodological Note: Correlate Hammett parameters (σ) of substituents with reaction rates to quantify electronic contributions .

Basic: What safety protocols are essential when handling 4-Fluoro-2-iodopyridine?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI).

- Waste Disposal : Halogenated waste must be segregated and treated with NaOH/ethanol before disposal.

Methodological Note: Regularly monitor iodine levels in lab air using colorimetric detector tubes .

Advanced: How can researchers address low reproducibility in fluorination reactions using 4-Fluoro-2-iodopyridine as a precursor?

Answer:

Common pitfalls include:

- Incomplete Activation : Pre-activate Pd catalysts with reducing agents (e.g., Zn powder).

- Moisture Sensitivity : Use molecular sieves or anhydrous solvents.

- Substrate Degradation : Avoid prolonged heating; employ microwave-assisted synthesis.

Methodological Note: Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.